molecular formula C11H11N B1196111 2-Propenenitrile, polymer with ethenylbenzene CAS No. 9003-54-7

2-Propenenitrile, polymer with ethenylbenzene

Cat. No. B1196111
CAS RN: 9003-54-7
M. Wt: 157.21 g/mol
InChI Key: SCUZVMOVTVSBLE-UHFFFAOYSA-N
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Patent
US05259992

Procedure details

A solution of 2.0 g. CuI, 1.4 g. isoquinoline (1:1 ratio), 50.0 g. N-methylpyrrolidone solvent, 46.6 g. cyclohexanone and 0.20 g. Lustran SAN 31-1,000 (10% on CuI) was prepared. The resulting coating solution was coated on 7 mil raw PET with number 10 Meyer rod and dried three minutes at 240° F. The coating had very good uniformity and clarity and was gold and blue iridescent and lustrous. The resistivity measured 13-20×107 Ω/sq. The solution after time showed some precipitation, which crystals were redissolved upon reheating.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
10%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.C1(=O)CCCCC1>CN1CCCC1=O.[Cu]I>[CH2:9]=[CH:10][C:1]#[N:2].[CH2:3]=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried three minutes at 240° F
Duration
3 min
CUSTOM
Type
CUSTOM
Details
some precipitation, which crystals
DISSOLUTION
Type
DISSOLUTION
Details
were redissolved

Outcomes

Product
Name
Type
product
Smiles
C=CC#N.C=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.